molecular formula C8H3ClF5N3 B2385463 3-(Chlorodifluoromethyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 2126162-14-7

3-(Chlorodifluoromethyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B2385463
CAS No.: 2126162-14-7
M. Wt: 271.58
InChI Key: XXVJEROMFWNTNE-UHFFFAOYSA-N
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Description

3-(Chlorodifluoromethyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS 2126162-14-7) is a fluorinated heterocyclic compound of significant interest in advanced chemical research and development, particularly in the agrochemical and pharmaceutical sectors. This high-purity compound features a distinct molecular structure characterized by a [1,2,4]triazolo[4,3-a]pyridine core substituted with both chlorodifluoromethyl and trifluoromethyl groups, yielding a molecular formula of C 8 H 3 ClF 5 N 3 and a molecular weight of 271.57 . The presence of fluorine atoms and the trifluoromethylpyridine (TFMP) moiety is a key driver of its bioactivity and physical properties. In agrochemical research, TFMP derivatives are foundational ingredients for developing modern pesticides, including insecticides and fungicides . Compounds with this substructure often act as insect growth regulators or exhibit systemic activity against sap-feeding pests, while the fluorinated triazole ring can contribute to fungicidal action by interfering with cellular respiration . Furthermore, the structural motif is being investigated for creating novel heteroaryl-triazole compounds with pesticidal properties . In pharmaceutical research, the incorporation of fluorine and the trifluoromethyl group is a established strategy to fine-tune a molecule's metabolic stability, lipophilicity, and bioavailability. While specific clinical data for this compound is not available, its structure is highly relevant for medicinal chemists designing small-molecule inhibitors and probing new biological mechanisms. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-[chloro(difluoro)methyl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF5N3/c9-7(10,11)6-16-15-5-2-1-4(3-17(5)6)8(12,13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVJEROMFWNTNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1C(F)(F)F)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chlorodifluoromethyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the cycloaddition of appropriate precursors. One common method involves the use of trifluoroacetonitrile and sydnone derivatives under photocatalytic conditions . The reaction is facilitated by an energy transfer from a photocatalyst to the sydnone substrates, resulting in the formation of the desired triazole product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Chlorodifluoromethyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common due to the stability of the triazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted triazolopyridines, while oxidation reactions could lead to the formation of oxidized derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Chlorodifluoromethyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous triazolo[4,3-a]pyridine derivatives:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications References
Target Compound -CF2Cl (3), -CF3 (6) C9H4ClF5N3 High lipophilicity; potential antimicrobial/antiviral activity
6-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (GS-967) -CF3 (3), -OCF3-Ph (6) C14H7F6N3O Antifibrotic agent; enhanced metabolic stability due to trifluoromethoxy group
6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine -Br (6), -CF3 (3) C7H3BrF3N3 Intermediate for Suzuki couplings; lower reactivity than chloro analogs
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine -Cl (8), -CF3 (6) C7H3ClF3N3 Antimicrobial activity; positional isomerism affects target binding
(6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-methanone derivatives (Compound 43) -CF3 (6), bicyclic substituent (3) C20H16F6N4O Retinol-binding protein 4 antagonist; complex structure reduces solubility
Quinazoline thioether derivatives (e.g., 6b) Triazolo[4,3-a]pyridine + thioether Variable Agricultural bactericides; hydrophilic groups enhance efficacy

Key Observations:

Substituent Position and Reactivity :

  • The target compound’s -CF2Cl group at position 3 distinguishes it from analogs like GS-967 (position 6 trifluoromethoxy phenyl) . Chlorodifluoromethyl groups are less electronegative than trifluoromethoxy but offer unique steric and electronic profiles for receptor interactions.
  • Bromo-substituted derivatives (e.g., 6-bromo-3-CF3) are common intermediates but exhibit lower reactivity in nucleophilic substitutions compared to chloro analogs .

Biological Activity :

  • The trifluoromethyl group at position 6 in the target compound is shared with GS-967, a compound with demonstrated antifibrotic activity. However, GS-967’s trifluoromethoxy phenyl group may enhance metabolic stability .
  • Quinazoline thioether derivatives (e.g., 6b) highlight the importance of hydrophilic substituents for agricultural antibacterial activity, achieving EC50 values as low as 7.2 µg/mL against Xanthomonas oryzae . The target compound’s -CF2Cl group may similarly balance hydrophobicity and reactivity.

Synthetic Considerations :

  • Cross-coupling reactions (e.g., Suzuki-Miyaura) are widely used for triazolo[4,3-a]pyridine derivatization. The target compound’s -CF2Cl group may require specialized reagents (e.g., chlorodifluoromethyl boronic acids) compared to trifluoromethyl or bromo analogs .

Physicochemical Properties: Fluorine-rich substituents improve membrane permeability but may reduce aqueous solubility. The target compound’s -CF2Cl and -CF3 groups likely confer higher logP values than non-fluorinated analogs, necessitating formulation optimization for drug delivery .

Biological Activity

Overview

3-(Chlorodifluoromethyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound notable for its potential biological activities. This compound features a triazole ring fused to a pyridine ring and has garnered interest in medicinal chemistry due to its unique structural properties and interactions with biological targets.

  • IUPAC Name: 3-[chloro(difluoro)methyl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
  • Molecular Formula: C₈H₃ClF₅N₃
  • Molecular Weight: 306.02 g/mol
  • CAS Number: 478248-86-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, which can lead to various pharmacological effects. The presence of electron-withdrawing groups enhances its reactivity and potential bioactivity.

Anticancer Properties

Research indicates that derivatives of triazolo-pyridines, including this compound, exhibit significant anticancer properties. A study focusing on triazolo-pyridazine derivatives demonstrated their inhibitory activity against c-Met kinase and various cancer cell lines (A549, MCF-7, HeLa) .

Cytotoxicity Data:

CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

These results suggest that fluorine substitution at specific positions enhances cytotoxicity.

Enzyme Inhibition

The compound has also been evaluated for its potential as a kinase inhibitor. The IC50 values for c-Met kinase inhibition were found to be comparable to established inhibitors like Foretinib . This suggests a promising avenue for further research into its therapeutic applications.

Case Studies

  • In Vitro Evaluation of Cytotoxicity:
    • A series of compounds related to triazolo-pyridines were synthesized and tested for their cytotoxic effects on cancer cell lines using the MTT assay.
    • Compound 12e exhibited the most potent activity against tested cancer cells with IC50 values indicating effective inhibition.
  • Structure-Activity Relationship (SAR):
    • Studies have shown that the presence of specific substituents significantly affects the biological activity of triazolo derivatives.
    • The incorporation of halogens and other functional groups was found to enhance both cytotoxicity and enzymatic inhibition .

Q & A

Q. What are the optimized synthetic routes for 3-(Chlorodifluoromethyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves cyclization of hydrazide precursors with chloro- and trifluoromethyl-substituted pyridine derivatives. Key steps include:
  • Cyclization : Use phosphorus oxychloride (POCl₃) as a dehydrating agent under reflux conditions ().
  • Catalysts : Employ transition metal catalysts (e.g., Pd/C) to enhance regioselectivity and reduce byproducts ().
  • Flow Reactors : For scalability, continuous flow reactors improve efficiency by maintaining precise temperature control ().
  • Yield Optimization : Adjust stoichiometry of reactants (e.g., 1:1.2 molar ratio of hydrazide to pyridine derivative) and use inert atmospheres to minimize oxidation ().

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify characteristic peaks, such as the deshielded proton at δ 10.33 ppm for the triazole ring and aromatic protons in the pyridine moiety ().
  • IR Spectroscopy : Look for C-F stretches (1092–1173 cm⁻¹) and triazole ring vibrations (1489–1324 cm⁻¹) ().
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 265.0701) with high-resolution MS ().
  • Purity Checks : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity >95% ().

Q. What initial biological screening assays are recommended to evaluate its potential pharmacological activity?

  • Methodological Answer :
  • Antimicrobial Assays : Use agar diffusion or microdilution methods against Xanthomonas oryzae (plant pathogen) with EC₅₀ calculations. Compare to controls like Bismerthiazol ().
  • Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATPase activity). IC₅₀ values <10 µM suggest high potency ().
  • Cytotoxicity : Screen in mammalian cell lines (e.g., HEK293) via MTT assays to rule out nonspecific toxicity ().

Advanced Research Questions

Q. How can computational modeling predict the reactivity and regioselectivity of electrophilic substitutions on this compound?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to map electrostatic potential surfaces. The C-6 position (trifluoromethyl group) is electron-deficient, favoring nucleophilic attack ().
  • Molecular Docking : Simulate interactions with biological targets (e.g., bacterial enzymes) using AutoDock Vina. Prioritize substituents enhancing hydrophobic contacts ().
  • Reactivity Validation : Cross-check predictions with experimental data (e.g., chlorosulfonation at C-6 in triazolopyrimidines) ().

Q. What strategies resolve contradictory data in spectral or bioactivity results?

  • Methodological Answer :
  • Multi-Technique Validation : Combine X-ray crystallography (single-crystal analysis) with NMR to resolve ambiguous proton assignments ().
  • Bioassay Reproducibility : Standardize assay conditions (e.g., pH, temperature) and include positive controls (e.g., known inhibitors) to mitigate variability ().
  • Statistical Analysis : Apply ANOVA or Tukey’s test to identify outliers in bioactivity datasets ().

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Core Modifications : Replace the chlorodifluoromethyl group with bromine or methoxy to alter steric and electronic profiles ().
  • Side-Chain Engineering : Introduce hydrophilic groups (e.g., -COOH) to improve solubility without compromising target binding ().
  • Activity Cliffs : Use Free-Wilson analysis to correlate substituents (e.g., trifluoromethyl) with EC₅₀ trends. Derivatives with lower logP often show better bioavailability ().

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